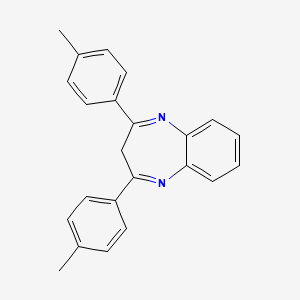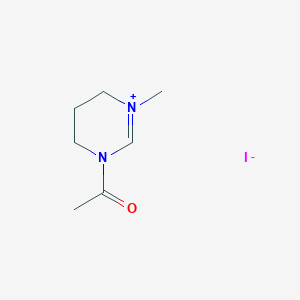
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with an acetyl group at the 3-position, a methyl group at the 1-position, and an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as calcium acetate in ethanol . The reaction is carried out under reflux conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: Another tetrahydropyrimidine derivative with similar biological activities.
5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: A related compound with additional functional groups that enhance its pharmacological properties.
Uniqueness
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide ion makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
112547-09-8 |
|---|---|
Fórmula molecular |
C7H13IN2O |
Peso molecular |
268.10 g/mol |
Nombre IUPAC |
1-(3-methyl-5,6-dihydro-4H-pyrimidin-3-ium-1-yl)ethanone;iodide |
InChI |
InChI=1S/C7H13N2O.HI/c1-7(10)9-5-3-4-8(2)6-9;/h6H,3-5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JVECNXKRNBXRCO-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)N1CCC[N+](=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


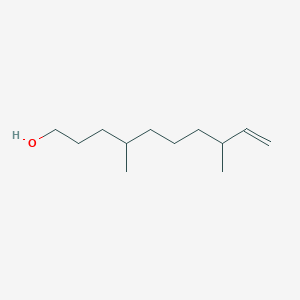
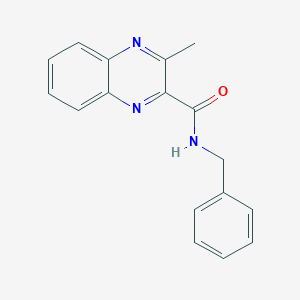
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
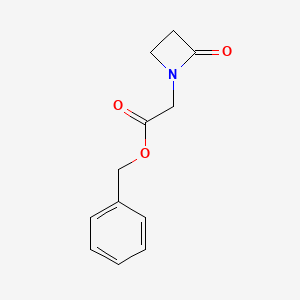
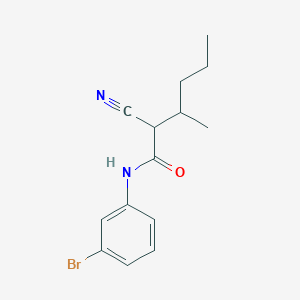

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)


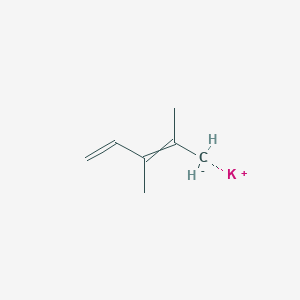
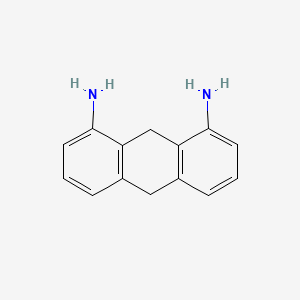
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
